Technical Monograph: (S)-2-Cyclohexylpropanoic Acid (CAS 3527-63-7)
Technical Monograph: (S)-2-Cyclohexylpropanoic Acid (CAS 3527-63-7)
The following technical guide is structured as a high-level operational monograph for research and development professionals. It prioritizes actionable data, validated synthetic methodologies, and quality control frameworks over generic descriptions.
Executive Summary
(S)-2-Cyclohexylpropanoic acid (CAS 3527-63-7) is a critical chiral aliphatic carboxylic acid used primarily as a pharmacophore in the synthesis of peptidomimetics.[1] Structurally, it serves as a lipophilic, non-aromatic bioisostere of the phenylalanine or leucine side chains.[1] Its utility lies in its ability to provide steric bulk and hydrophobic interaction without the pi-stacking properties of aromatic analogs, making it essential for tuning the metabolic stability and receptor binding affinity of protease inhibitors and GPCR ligands.[1]
This guide outlines the physicochemical profile, preferred synthetic routes via enzymatic resolution, and strict quality control protocols required for pharmaceutical-grade applications.[1]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
The following data aggregates experimental values and validated predictive models for the (S)-enantiomer. Note that CAS 701-97-3 refers to the racemic mixture; CAS 3527-63-7 is specific to the (S)-isomer.[1]
Table 1: Core Chemical Data
| Parameter | Specification | Notes |
| IUPAC Name | (2S)-2-Cyclohexylpropanoic acid | |
| CAS Number | 3527-63-7 | Exclusive to (S)-isomer |
| Molecular Formula | C₉H₁₆O₂ | |
| Molecular Weight | 156.22 g/mol | |
| Chiral Center | C2 (Alpha-carbon) | S-configuration |
| Appearance | Colorless oil or low-melting solid | |
| Melting Point | 46–47 °C | Distinct from racemate (liquid/lower mp) |
| Boiling Point | ~95 °C @ 0.2 mmHg | High vacuum required for distillation |
| Density | 1.019 g/cm³ (Predicted) | Slightly denser than water |
| Solubility | Organic solvents (DCM, MeOH, EtOAc) | Poorly soluble in water (<0.5 g/L) |
| pKa | ~4.79 | Typical for alpha-branched aliphatic acids |
Strategic Synthesis: Biocatalytic Resolution
While asymmetric hydrogenation of 2-cyclohexylacrylic acid is possible, it often requires expensive Rh/Ru-BINAP catalysts and high-pressure infrastructure.[1] For laboratory to pilot-scale production, Kinetic Enzymatic Resolution is the industry-preferred route due to its cost-efficiency, high enantiomeric excess (ee), and mild conditions.[1]
Mechanism of Action
The process utilizes a lipase (typically Candida antarctica Lipase B, CAL-B) to selectively hydrolyze the ester bond of the (S)-enantiomer from a racemic mixture, leaving the (R)-ester intact (or vice versa, depending on enzyme specificity).[1]
Protocol: Lipase-Mediated Hydrolysis
Objective: Isolation of (S)-2-Cyclohexylpropanoic acid with >98% ee.[1]
Reagents:
-
Substrate: Racemic Ethyl 2-cyclohexylpropionate.[1]
-
Catalyst: Immobilized Lipase (e.g., Novozym 435).[1]
-
Solvent: Phosphate Buffer (0.1 M, pH 7.[1]0) / Acetone (9:1 v/v).[1]
Step-by-Step Methodology:
-
Emulsification: Disperse 10.0 g of racemic ethyl 2-cyclohexylpropionate in 100 mL of phosphate buffer/acetone mixture. Vigorous stirring is required to create a stable emulsion due to the substrate's lipophilicity.[1]
-
Initiation: Add 500 mg (5% w/w) of immobilized CAL-B. Maintain temperature at 30°C.
-
Reaction Monitoring: Monitor the reaction via Chiral HPLC (see Section 4). The reaction is stopped when conversion reaches ~45-50% to prevent "over-hydrolysis" which degrades optical purity.[1]
-
Quenching: Filter off the immobilized enzyme (can be recycled).[1]
-
Separation (Critical Step):
-
Adjust pH to 9.0 using 1M NaOH.[1] The acid converts to its salt (aqueous phase), while the unreacted (R)-ester remains organic.[1]
-
Extract with Ethyl Acetate (3x) to remove the (R)-ester.[1]
-
Acidify the aqueous layer to pH 2.0 with 1M HCl.[1]
-
Extract the product (S)-acid with Dichloromethane (DCM).[1]
-
-
Purification: Dry the DCM layer over MgSO₄, concentrate, and recrystallize from hexanes (if solid) or distill under high vacuum.
Process Workflow Diagram
Figure 1: Chemo-enzymatic workflow for the isolation of the (S)-enantiomer via kinetic resolution.
Quality Control & Analytical Validation
Trusting the label on a chiral reagent is insufficient for drug development.[1] The following analytical framework must be applied to every batch.
Enantiomeric Excess (ee) Determination
Standard reverse-phase HPLC is blind to chirality.[1] You must use chiral stationary phases.[1]
-
Column: Daicel Chiralcel OD-H or AD-H (Cellulose/Amylose tris-carbamates).[1]
-
Rationale: The cyclohexyl ring lacks the pi-systems required for Pirkle-type columns; polysaccharide columns rely on steric inclusion and hydrogen bonding.[1]
-
-
Mobile Phase: Hexane : Isopropanol (98:[1]2) with 0.1% TFA.[1]
-
Note: The acid functionality requires TFA to suppress ionization and prevent peak tailing.[1]
-
-
Detection: UV at 210 nm (End absorption, as the molecule lacks strong chromophores).[1]
-
Acceptance Criteria: ee > 98.5%.
Absolute Configuration Verification
-
Method: Polarimetry.[1]
-
Solvent: Ethanol or Chloroform (c=1.0).[1]
-
Comparison: Compare specific rotation
against the Certificate of Analysis or established literature values.
QC Decision Logic
Figure 2: Analytical decision tree for validating chiral starting materials.
Pharmaceutical Applications
Peptidomimetics & Protease Inhibitors
(S)-2-Cyclohexylpropanoic acid is a structural surrogate for L-Cyclohexylalanine (Cha) but lacks the amino group.[1] This makes it an ideal "N-terminal cap" or a hydrophobic core unit in:
-
Renin Inhibitors: Used to bind to the S1/S1' hydrophobic pockets of the enzyme without introducing a charged amine, improving oral bioavailability.[1]
-
HIV Protease Inhibitors: Acts as a steric blocker that mimics the transition state of phenylalanine-cleavage sites.[1]
Advantages over Phenyl-Analogs[1]
-
Metabolic Stability: The cyclohexyl ring is resistant to oxidative metabolism (e.g., hydroxylation) that typically targets the phenyl ring of phenylalanine derivatives.[1]
-
Lipophilicity: Higher logP facilitates better membrane permeability for CNS-targeted drugs.[1]
Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity | H302 | Harmful if swallowed.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1][3] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][4][5] |
| STOT-SE | H335 | May cause respiratory irritation.[1][3] |
Handling Protocols:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]
-
Ventilation: Handle within a fume hood, especially if heating, as vapors can be irritating to the respiratory tract.[1]
-
Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption, which can affect accurate weighing for stoichiometric reactions.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6951740, (S)-2-Cyclohexylpropanoic acid.[1] Retrieved from [Link][1]
-
Ghanem, A. (2007).[1] Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched 2-Arylpropionic Acids.[1] Tetrahedron: Asymmetry.[1][6] (Contextual grounding for enzymatic resolution of propionic acid derivatives).
Sources
- 1. 2-Cyclohexylpropionic acid | C9H16O2 | CID 99816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.fr [fishersci.fr]
- 5. fishersci.com [fishersci.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
